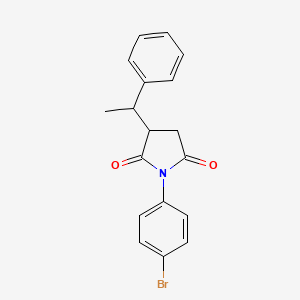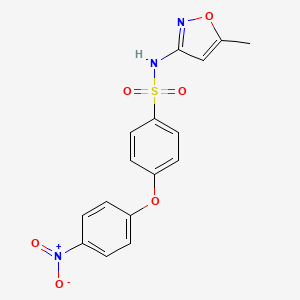
1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as bromovalerone, is a psychoactive substance that belongs to the class of cathinones. It has gained popularity in recent years due to its stimulant and euphoric effects, which can lead to addiction and abuse. However, its potential as a research chemical has also been explored in various scientific studies.
Wirkmechanismus
Bromovalerone acts as a reuptake inhibitor of monoamine neurotransmitters, which leads to an increase in their levels in the brain. It also acts as a releasing agent of these neurotransmitters, which leads to their release from presynaptic neurons. This results in the stimulation of the central nervous system and the production of euphoria.
Biochemical and Physiological Effects
Bromovalerone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also has the potential to cause seizures and convulsions at high doses. Chronic use of 1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedionee can lead to addiction and withdrawal symptoms such as depression, anxiety, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
Bromovalerone has the advantage of being a relatively cheap and easy-to-synthesize research chemical. It can be used in various studies on the effects of stimulants on the brain and behavior. However, its potential for abuse and addiction should be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedionee. One direction is to explore its potential as a treatment for depression and anxiety disorders. Another direction is to study its effects on cognitive function and memory. Additionally, the long-term effects of chronic use of 1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedionee should be investigated to better understand its potential for addiction and withdrawal symptoms. Finally, the development of safer and less addictive alternatives to 1-(4-bromophenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedionee should be pursued.
Wissenschaftliche Forschungsanwendungen
Bromovalerone has been used in various scientific studies as a research chemical. It has been shown to have potential as a treatment for depression and anxiety disorders due to its ability to increase the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been used in studies on the effects of stimulants on cognitive function and memory.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-12(13-5-3-2-4-6-13)16-11-17(21)20(18(16)22)15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDNEFUQMKPWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B3961098.png)
![5-[4-(benzyloxy)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3961102.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-1-naphthylbenzenesulfonamide hydrochloride](/img/structure/B3961112.png)
![2-[3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3961134.png)
![2-[(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3961146.png)
![3-benzyl-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3961151.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3961165.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3961167.png)
![ethyl {3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961171.png)
![4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B3961176.png)
![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3961180.png)
![ethyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961181.png)
